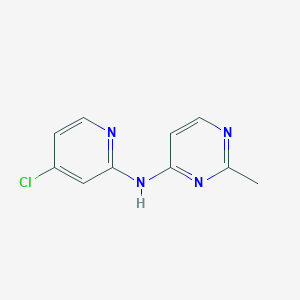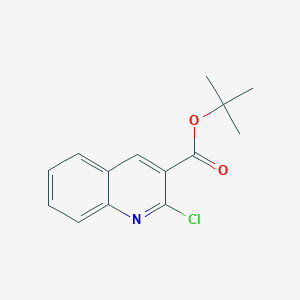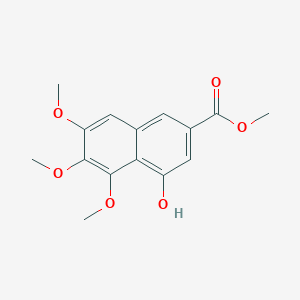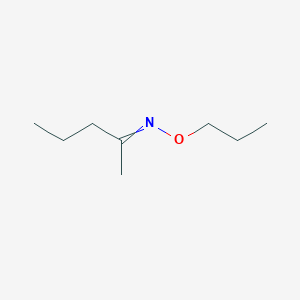
2-Pentanone O-propyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentanone O-propyl oxime can be synthesized through the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature. The reaction can be represented as follows:
2-Pentanone+NH2OH⋅HCl→2-Pentanone oxime+HCl+H2O
For the O-propylation step, the oxime can be treated with propyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can facilitate the ammoximation of 2-pentanone, leading to the formation of the oxime with high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone O-propyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as sulfuric acid or acetic anhydride, are often employed for the Beckmann rearrangement.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Amides (via Beckmann rearrangement)
Aplicaciones Científicas De Investigación
2-Pentanone O-propyl oxime has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used as a corrosion inhibitor, antioxidant, and anti-skinning agent in coatings and paints
Mecanismo De Acción
The mechanism of action of 2-Pentanone O-propyl oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring normal enzyme function. The reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue of AChE, leading to the cleavage of the phosphate group and regeneration of the active enzyme .
Comparación Con Compuestos Similares
2-Pentanone O-propyl oxime can be compared with other similar compounds, such as:
Butanone oxime (MEKO): Similar in structure but with a shorter carbon chain. MEKO is known for its use as an anti-skinning agent in paints.
Acetone oxime: Another oxime with a simpler structure, used as an intermediate in organic synthesis.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon-6.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
54004-39-6 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N-propoxypentan-2-imine |
InChI |
InChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3 |
Clave InChI |
WAMKQMQKYDWIPT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NOCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


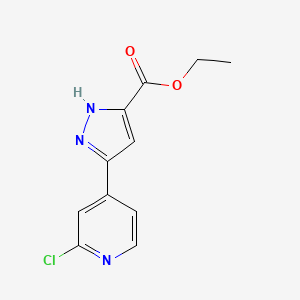

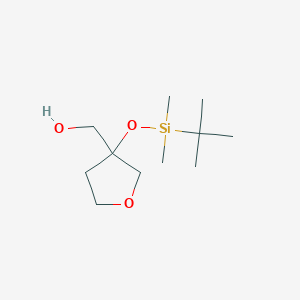
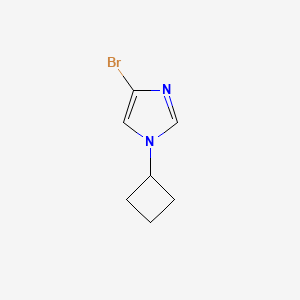
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
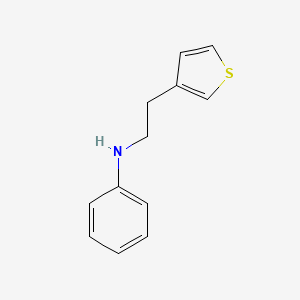
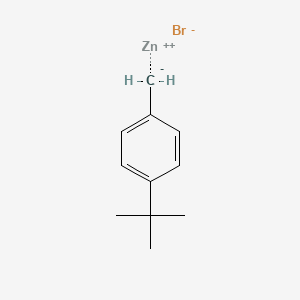
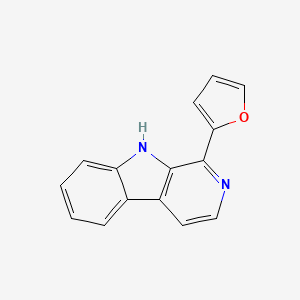
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
